molecular formula C18H21F3N4O3S B2429600 2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 921867-07-4

2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2429600
CAS No.: 921867-07-4
M. Wt: 430.45
InChI Key: MZZCAUFANYXCSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H21F3N4O3S and its molecular weight is 430.45. The purity is usually 95%.
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Properties

IUPAC Name

2-[5-(hydroxymethyl)-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O3S/c1-11(2)23-15(27)8-25-12(9-26)7-22-17(25)29-10-16(28)24-14-6-4-3-5-13(14)18(19,20)21/h3-7,11,26H,8-10H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZCAUFANYXCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic molecule with potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features an imidazole ring, a thioether linkage, and a trifluoromethyl phenyl group, which contribute to its unique biological properties. The structure can be represented as follows:

C17H19F3N4O2S\text{C}_{17}\text{H}_{19}\text{F}_3\text{N}_4\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The imidazole moiety may inhibit enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
  • Receptor Modulation : It may act as a modulator of specific receptors, influencing neurotransmitter activity and signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
T-47D48.58
HepG2127.45

The cytotoxicity was assessed using the MTT assay, demonstrating its potential as an anticancer agent.

Antimicrobial Activity

Research has shown that the compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

These findings suggest its potential application in treating bacterial infections.

Case Study 1: Anticancer Efficacy

In a study conducted on human breast cancer cells (T-47D), the compound was shown to induce apoptosis through the mitochondrial pathway. The mechanism involved the activation of caspases and the release of cytochrome c from mitochondria, leading to cell death.

Case Study 2: Antimicrobial Testing

A series of tests were performed on different bacterial strains to evaluate the antimicrobial efficacy of the compound. The results indicated that it effectively inhibited the growth of pathogenic bacteria, suggesting its potential use as an antibacterial agent in clinical settings.

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